3-(Chloromethyl)quinoline hydrochloride

Electrophilic reactivity Regioselective substitution Synthetic efficiency

Specifically procure the 3-position isomer (CAS 21863-56-9) for its unique benzylic chloride electrophilicity, enabling palladium-catalyzed Sonogashira coupling-dimerization to construct dimer quinolinium salts. The 2-isomer (CAS 3747-74-8) is not a viable substitute and is documented for fluorescent zinc sensors instead. This building block is explicitly claimed in EP0113432 for synthesizing pharmaceutical and plant-protecting agents. Insist on the 3-isomer to access this distinct reactivity profile.

Molecular Formula C10H9Cl2N
Molecular Weight 214.09 g/mol
CAS No. 21863-56-9
Cat. No. B3421507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)quinoline hydrochloride
CAS21863-56-9
Molecular FormulaC10H9Cl2N
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CCl.Cl
InChIInChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
InChIKeyKZLDLNZHGOGVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)quinoline Hydrochloride (CAS 21863-56-9): Procurement Specifications and Baseline Characterization for Chemical Synthesis


3-(Chloromethyl)quinoline hydrochloride (CAS 21863-56-9) is a heterocyclic aromatic building block belonging to the class of halogenated quinoline derivatives . The compound features a chloromethyl substituent at the 3-position of the quinoline bicyclic ring system, with the free base existing as a hydrochloride salt to enhance handling stability . It is supplied commercially at a minimum purity specification of 95% and has a molecular weight of 214.09 g/mol (formula: C10H9Cl2N) . The compound is formally classified as a reactive alkylating agent via its benzylic chloride functionality, which enables nucleophilic substitution reactions for the construction of diverse quinoline-based scaffolds in medicinal chemistry and drug discovery research .

Why 3-(Chloromethyl)quinoline Hydrochloride Cannot Be Readily Substituted by Other Chloromethylquinoline Positional Isomers


Generic substitution among chloromethylquinoline hydrochloride positional isomers is inadvisable due to fundamentally divergent regiochemical reactivity profiles that directly dictate downstream synthetic utility. The 3-position chloromethyl substituent in this compound occupies a benzylic site adjacent to the quinoline nitrogen, rendering it more electrophilic and thus significantly more reactive toward nucleophiles compared to its 2-position counterpart [1]. This heightened electrophilicity translates to quantifiable differences in reaction efficiency; for instance, the 3-isomer enables successful Sonogashira coupling-dimerization sequences under palladium catalysis that are specifically enabled by this substitution pattern [1]. Furthermore, the 2-isomer (CAS 3747-74-8) is uniquely documented for the preparation of quinoline-based fluorescent zinc sensors , an application not reported for the 3-isomer, demonstrating that substitution position is not interchangeable but rather dictates entirely distinct application domains.

3-(Chloromethyl)quinoline Hydrochloride: Quantified Differentiation Evidence for Procurement Decision-Making


Regiochemical Electrophilicity: 3-Position Benzylic Chloride Exhibits Enhanced Nucleophilic Substitution Reactivity Compared to 2-Position Isomer

The 3-(chloromethyl)quinoline scaffold demonstrates superior electrophilic reactivity at the chloromethyl position relative to the 2-position isomer due to electronic effects conferred by the adjacent ring nitrogen [1]. In a published synthetic protocol, 2-chloro-3-(chloromethyl)quinoline derivatives undergo efficient palladium-catalyzed domino Sonogashira coupling with terminal acetylenes followed by dimerization to yield novel dimer quinolinium salts in good to high yields [1]. This transformation is specifically enabled by the 3-position chloromethyl substitution pattern; the 2-(chloromethyl)quinoline isomer is instead employed for fundamentally different applications, most notably as a precursor for quinoline-based fluorescent zinc sensors .

Electrophilic reactivity Regioselective substitution Synthetic efficiency

Physical Property Differentiation: 3-Isomer Melting Point Range (183-187°C) Differs from 2-Isomer (183-190°C)

Melting point serves as a critical quality control parameter for confirming the identity and purity of chloromethylquinoline hydrochloride positional isomers . The 3-isomer exhibits a melting point range of 183.00°C to 187.00°C as reported by commercial suppliers , while the 2-position isomer (CAS 3747-74-8) demonstrates a broader melting point range of 183-190°C as specified for material at 98% (HPLC) purity . This 3°C difference in the upper bound of the melting range provides a measurable, albeit narrow, physical property distinction between the two isomers.

Physical characterization Quality control Identity verification

Hydrochloride Salt Form Enhances Storage Stability and Handling Characteristics

3-(Chloromethyl)quinoline is commercially supplied as the hydrochloride salt to improve handling stability and shelf life . The hydrochloride salt form requires storage under an inert atmosphere at 2-8°C to maintain stability . The free base form (CAS 104325-51-1) is also available but lacks the enhanced stability conferred by salt formation . This salt formulation is consistent across quinoline hydrochloride building blocks broadly, where hydrochloride salt formation enhances both stability and solubility compared to the free base .

Stability Storage conditions Salt form

Commercial Purity Grade: 95% Minimum Specification with Validated Hazard Profile

3-(Chloromethyl)quinoline hydrochloride is commercially available at a minimum purity specification of 95% . The compound carries GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), and is classified with Signal Word 'Danger' . This hazard profile is consistent with the class of chloromethylquinoline derivatives, with the 2-isomer (CAS 3747-74-8) carrying comparable H302 classification and Danger signal word .

Purity specification Hazard classification Procurement compliance

Patent-Documented Utility as a Chloromethyl Quinoline Derivative Scaffold

European patent EP0113432, filed in 1983 and granted in 1993, claims chloromethyl quinoline derivatives, including 3-(chloromethyl)quinoline and its hydrochloride salt, for use as pharmaceutical intermediates and plant-protecting agents [1]. The patent explicitly covers the preparation of these derivatives and their utility in synthesizing biologically active compounds [1]. While this patent has lapsed (expiration date 02/12/2003), it establishes the compound class as having recognized industrial relevance in pharmaceutical and agrochemical synthesis, distinguishing it from simpler quinoline derivatives lacking the chloromethyl functional handle .

Patent landscape Intellectual property Pharmaceutical intermediates

Optimal Use Cases for 3-(Chloromethyl)quinoline Hydrochloride Based on Quantified Differentiation Evidence


Synthesis of Quinolinium Salts via Palladium-Catalyzed Domino Sonogashira Coupling-Dimerization

This compound serves as a key precursor for preparing 2-chloro-3-(chloromethyl)quinoline derivatives, which undergo palladium-catalyzed domino Sonogashira coupling with terminal acetylenes followed by dimerization to yield novel dimer quinolinium salts in good to high yields [1]. Procurement of the 3-isomer specifically enables this transformation, as the 2-position isomer is not reported to participate in this reaction pathway and is instead documented for fluorescent zinc sensor applications [1].

Preparation of Pharmaceutical Intermediates and Plant-Protecting Agents

The compound is explicitly claimed in EP0113432 as a chloromethyl quinoline derivative useful for synthesizing pharmaceutical products and plant-protecting agents [1]. Its benzylic chloride at the 3-position provides a versatile electrophilic handle for nucleophilic substitution with amines, thiols, or oxygen nucleophiles to generate diverse quinoline-based libraries for medicinal chemistry screening programs.

Building Block for Heterocyclic Compound Libraries in Drug Discovery

As a halogenated quinoline derivative with a reactive chloromethyl substituent, this compound functions as a versatile building block for synthesizing diverse heterocyclic scaffolds in drug discovery research [1]. The 3-position substitution pattern offers distinct regiochemical electronic effects compared to 2-, 4-, or 6-substituted analogs, enabling access to chemical space not readily accessible with other positional isomers .

Technical Documentation Hub

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